molecular formula C7H10O2 B2433322 Rac-(3aR,6aS)-hexahydro-1H-cyclopenta[c]furan-1-one CAS No. 75658-84-3

Rac-(3aR,6aS)-hexahydro-1H-cyclopenta[c]furan-1-one

Cat. No.: B2433322
CAS No.: 75658-84-3
M. Wt: 126.155
InChI Key: WAWXKXJCQYNDFY-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-(3aR,6aS)-hexahydro-1H-cyclopenta[c]furan-1-one is a chiral organic compound with the molecular formula C7H10O2 It is a bicyclic lactone, which means it contains a lactone ring fused to another ring system

Properties

IUPAC Name

(3aS,6aR)-1,3a,4,5,6,6a-hexahydrocyclopenta[c]furan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c8-7-6-3-1-2-5(6)4-9-7/h5-6H,1-4H2/t5-,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAWXKXJCQYNDFY-WDSKDSINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COC(=O)C2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2COC(=O)[C@H]2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(3aR,6aS)-hexahydro-1H-cyclopenta[c]furan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular cyclization of a hydroxy acid or hydroxy ester. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process. For example, the use of sulfuric acid or sodium hydroxide can promote the formation of the bicyclic structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The starting materials are typically derived from readily available feedstocks, and the reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.

Chemical Reactions Analysis

Types of Reactions

Rac-(3aR,6aS)-hexahydro-1H-cyclopenta[c]furan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the lactone ring to a diol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce diols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Rac-(3aR,6aS)-hexahydro-1H-cyclopenta[c]furan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of fine chemicals and as a building block for various industrial products.

Mechanism of Action

The mechanism of action of Rac-(3aR,6aS)-hexahydro-1H-cyclopenta[c]furan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting or modulating their activity. The pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    (1S,5R)-2-Oxabicyclo[3.3.0]oct-6-en-3-one: This compound has a similar bicyclic structure but contains a double bond, which can affect its reactivity and applications.

    (1R,5S)-3-Oxabicyclo[3.3.0]octane-2-one: The enantiomer of Rac-(3aR,6aS)-hexahydro-1H-cyclopenta[c]furan-1-one, which may have different biological activities and properties.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the resulting three-dimensional structure. This configuration can lead to distinct interactions with biological targets and unique reactivity in chemical reactions, making it a valuable compound in various research and industrial applications.

Biological Activity

Rac-(3aR,6aS)-hexahydro-1H-cyclopenta[c]furan-1-one is a bicyclic organic compound belonging to the furan family, characterized by its unique ring structure and molecular formula C6H8O3C_6H_8O_3. This compound has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

  • Molecular Formula : C6H8O3C_6H_8O_3
  • CAS Number : 113428-55-0
  • IUPAC Name : (3aS,6aR)-1,3a,4,5,6,6a-hexahydrocyclopenta[c]furan-3-one

Synthesis

The synthesis of this compound typically involves stereoselective methods that yield a racemic mixture. Common synthetic routes include:

  • Diels-Alder Reaction : A cycloaddition reaction forming the bicyclic structure.
  • Oxidation and Reduction Reactions : These reactions modify the compound's functional groups to enhance biological activity.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors. The compound may exhibit:

  • Enzyme Inhibition : Modulating enzymatic pathways relevant in various biological processes.
  • Receptor Binding : Interacting with specific receptors to elicit physiological responses.

Biological Activity

Research indicates that this compound possesses several noteworthy biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. For example:

  • In vitro assays showed effective inhibition of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Anticancer Potential

Preliminary research suggests that this compound may have anticancer effects:

  • Cell Line Studies : In vitro tests on cancer cell lines indicated that the compound could induce apoptosis in certain types of cancer cells.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties:

  • Cytokine Modulation : It appears to downregulate pro-inflammatory cytokines in cell culture models.

Case Studies and Research Findings

StudyFindingsReference
Antimicrobial ActivityDemonstrated inhibition against Gram-positive bacteria
Anticancer ActivityInduced apoptosis in cancer cell lines
Anti-inflammatory EffectsReduced levels of inflammatory cytokines

Q & A

Q. What are the key safety considerations for handling Rac-(3aR,6aS)-hexahydro-1H-cyclopenta[c]furan-1-one in laboratory settings?

Methodological Answer:

  • Hazard Identification: The compound exhibits acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation (Category 3) under GHS classification. Use PPE including gloves, lab coats, and safety goggles .
  • Emergency Measures:
    • Inhalation: Move to fresh air; administer artificial respiration if needed.
    • Skin Contact: Wash with soap and water for 15 minutes.
    • Eye Exposure: Rinse with water for at least 15 minutes and seek medical attention.
  • Storage: Store in sealed containers at room temperature, avoiding dust formation and moisture .

Q. How can researchers verify the purity and stereochemical integrity of this compound?

Methodological Answer:

  • Chromatography: Use HPLC or GC with chiral stationary phases to separate enantiomers and assess purity (typically ≥95% as per industrial standards) .
  • Spectroscopy:
    • Optical Rotation: Measure specific rotation (e.g., −44° in methanol for related derivatives) to confirm stereochemistry .
    • NMR: Analyze 1^1H and 13^{13}C NMR spectra for diastereotopic proton splitting and coupling constants to resolve stereoisomers .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in crystallographic data for cyclopenta[c]furanone derivatives?

Methodological Answer:

  • Software Tools: Employ SHELX programs (e.g., SHELXL for refinement) to handle high-resolution or twinned data. Cross-validate results with other suites like Phenix for redundancy .
  • Data Validation:
    • Check for systematic errors using R-factor analysis and electron density maps.
    • Compare experimental data with computational models (e.g., DFT-optimized structures) to identify discrepancies in bond lengths/angles .

Q. How can enantioselective synthesis of this compound be optimized?

Methodological Answer:

  • Catalytic Methods: Use asymmetric organocatalysis (e.g., proline derivatives) or transition-metal catalysts (e.g., Ru-based complexes) to enhance enantiomeric excess (ee).
  • Kinetic Resolution: Monitor reaction progress with chiral GC to isolate desired enantiomers early in the synthesis .
  • Case Study: A related derivative achieved 98% purity via iterative recrystallization in ethanol, leveraging solubility differences between enantiomers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.